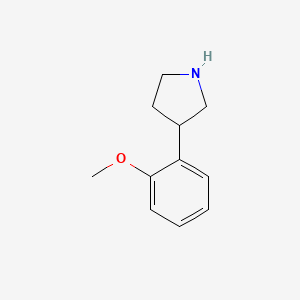

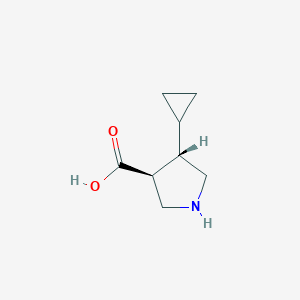

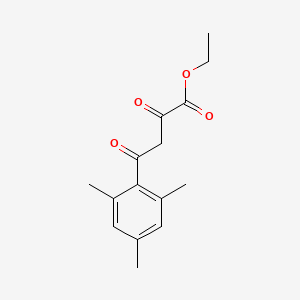

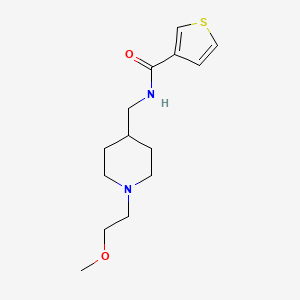

(3S,4S)-4-环丙基吡咯烷-3-甲酸

货号 B2999229

CAS 编号:

2166040-50-0

分子量: 155.197

InChI 键: FVSSNRDCBCSLGC-NKWVEPMBSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and the incorporation of the carboxylic acid group. The exact synthetic route would depend on the starting materials and the specific reactions used. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the carboxylic acid group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in reactions such as esterification and amide formation. The pyrrolidine ring can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points .科学研究应用

催化和反应调节

- 不对称催化: Ruiz-Olalla 等人(2015 年) 的一项研究讨论了使用均手性 4-氨基吡咯烷-2-羧酸甲酯(通过涉及硝基烯烃和叠氮甲叉亚胺的不对称环加成反应获得)作为酮的不对称迈克尔加成到硝基烯烃的催化剂。这说明了相关化合物在促进不对称反应中的潜力。

结构和光谱研究

- 核磁共振和 X 射线晶体学: Nolte 等人(1980 年)使用 1H 和 13C NMR 光谱和 X 射线晶体学对 3-酰基吡咯烷-2,4-二酮进行了研究,这有助于理解 (3S,4S)-4-环丙基吡咯烷-3-甲酸等化合物的结构和互变异构形式 (Nolte、Steyn 和 Wessels,1980 年)。

药物化学

- 血管紧张素转换酶抑制: 在药物化学中,Hayashi 等人(1989 年)探索了 3-酰基-1-烷基-2-氧代咪唑烷-4-甲酸衍生物的合成和 ACE 抑制活性。此类研究对于开发新的治疗剂至关重要,表明相关化合物具有潜在应用 (Hayashi 等人,1989 年)。

药物合成

- 对映纯化合物合成: Bunnage 等人(2004 年)报道了 4-氨基吡咯烷-3-甲酸的顺式和反式立体异构体的不对称合成。此类合成方法是药物开发的基础,有助于理解类似化合物的立体化学 (Bunnage、Davies、Roberts、Smith 和 Withey,2004 年)。

有机合成和方法论

- 高效合成方法: 已经通过叠氮环己烯离子中间体等工艺合成了相关化合物,例如 (3R,4S)-1-苄基-4-苯基吡咯烷-3-甲酸。Ohigashi、Kikuchi 和 Goto(2010 年)进行的研究等为高效合成方法提供了见解,这些方法可应用于 (3S,4S)-4-环丙基吡咯烷-3-甲酸的合成 (Ohigashi、Kikuchi 和 Goto,2010 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3S,4S)-4-cyclopropylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSNRDCBCSLGC-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CNC[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

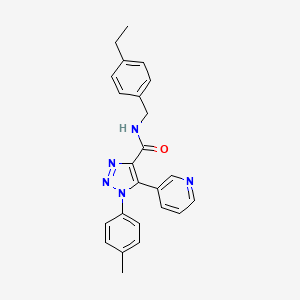

![N-(2,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2999147.png)

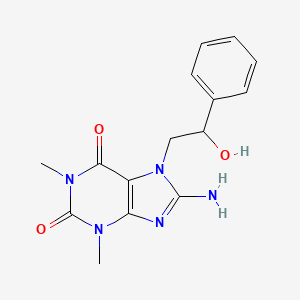

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2999159.png)

![2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2999162.png)

![9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2999165.png)